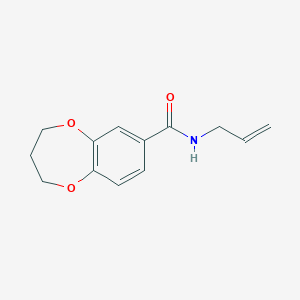
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTMA and is a member of the thiadiazole family of compounds.
Wirkmechanismus
The mechanism of action of DTMA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, DTMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
DTMA has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of fungal and bacterial growth, and the disruption of cellular processes involved in herbicidal and insecticidal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DTMA in lab experiments is its versatility, as it can be easily synthesized and modified to suit a wide range of applications. However, one of the main limitations is its toxicity, as it can be harmful to humans and animals if not handled properly.
Zukünftige Richtungen
There are many potential future directions for research on DTMA, including the development of new anticancer and antimicrobial agents, the synthesis of novel materials with unique properties, and the investigation of its potential applications in agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of DTMA and its potential side effects.
Synthesemethoden
DTMA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylaniline with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2,6-dimethylaniline with thiosemicarbazide in the presence of zinc chloride, followed by cyclization with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
DTMA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DTMA has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, DTMA has been shown to have herbicidal and insecticidal properties. In material science, DTMA has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-4-3-5-9(2)11(8)12-6-10-14-13-7-15-10/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNOEMGICLCVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)
![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)

![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)

![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)
